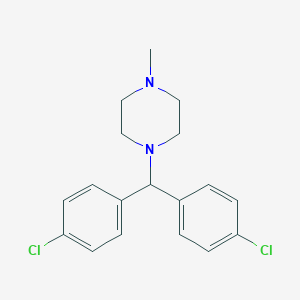
1-(双(4-氯苯基)甲基)-4-甲基哌嗪
描述
CAY10704 is a potent inhibitor of hepatitis C virus (HCV) infection (EC50 = 17 nM) that displays low cytotoxicity of virally-infected human hepatoma Huh7.5.1 cells (CC50 = 21.3 µM). It displays good pharmacokinetics in mice when delivered intraperitoneally, with preferential liver distribution without significant hepatotoxicity. CAY10704 is selective for HCV over dengue virus (EC50 = 4.62 µM).
科学研究应用
抗抑郁症研究
CAY10704: 已被评估为选择性5-羟色胺再摄取抑制剂 (SERT)的潜力,这是一种通常用于治疗抑郁症的药物类别 . 该化合物的结构和活性已与其他抗抑郁药(如舍曲林)进行了比较,并且在体外研究中已显示出对5-羟色胺再摄取抑制的良好效果。
抗结核 (TB) 药物
CAY10704的药效团特征类似于抗结核药物BM212。这种相似性导致了探索CAY10704作为潜在的抗结核化合物的可能性。 虚拟筛选和对接模拟表明CAY10704可能对5-羟色胺再摄取转运蛋白具有选择性,这对结核治疗具有重要意义 .
丙型肝炎病毒 (HCV) 抑制
CAY10704: 已被确定为丙型肝炎病毒的有效抑制剂。它在病毒感染的人肝癌细胞中显示出低细胞毒性,并且在小鼠中具有良好的药代动力学特性,具有优先的肝脏分布,且没有明显的肝毒性。 这使其成为进一步研究抗病毒疗法的候选药物,特别针对HCV .
中枢神经系统 (CNS) 药物研发
该化合物与CNS受体的相互作用已通过基于形状的虚拟筛选进行研究,结果确定了几种具有可观Tanimoto得分的CNS药物。 这表明CAY10704可以成为开发新型CNS药物的宝贵支架 .
药代动力学研究
CAY10704: 在动物模型中显示出良好的药代动力学特性。 它能够腹腔内给药并实现优先的肝脏分布,这对开发具有靶向肝脏作用的药物尤其值得注意 .
选择性分析
研究还集中在CAY10704对HCV相对于其他病毒(如登革热病毒)的选择性上。 这种选择性分析对于开发靶向抗病毒疗法和了解化合物的更广泛抗病毒潜力至关重要 .
化学合成与设计
CAY10704: 作为合成新型化学实体的参考化合物。 它的结构已被用于设计和合成具有潜在治疗应用的类似物,利用其药效团特征 .
药物筛选和优化
最后,CAY10704用于药物筛选过程,以识别和优化具有类似特性的化合物。 它在新型候选药物的发现和表征中的作用是一个持续的研究领域,特别是在传染病领域 .
作用机制
Target of Action
CAY10704 is a potent inhibitor of the Hepatitis C Virus (HCV) . The primary target of this compound is the HCV infection, which is a significant cause of liver disease worldwide .
Mode of Action
It is known to inhibit hcv infection effectively . The compound interacts with the virus, preventing it from replicating and spreading within the host organism .
Biochemical Pathways
It is clear that the compound interferes with the virus’s ability to replicate, thereby disrupting its life cycle .
Pharmacokinetics
CAY10704 displays good pharmacokinetics when delivered intraperitoneally in mice . It has preferential liver distribution, which is beneficial given that HCV primarily affects the liver . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties contribute to its bioavailability and effectiveness against HCV .
Result of Action
The primary result of CAY10704’s action is the inhibition of HCV infection . It displays low cytotoxicity of virally-infected human hepatoma Huh7.5.1 cells , indicating that it can effectively combat the virus without causing significant harm to the host cells .
Action Environment
The action of CAY10704 can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific strain of HCV present . Additionally, individual patient factors, such as overall health, liver function, and presence of other diseases, can also impact the compound’s efficacy .
属性
IUPAC Name |
1-[bis(4-chlorophenyl)methyl]-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2/c1-21-10-12-22(13-11-21)18(14-2-6-16(19)7-3-14)15-4-8-17(20)9-5-15/h2-9,18H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQVBDRHJUMBET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


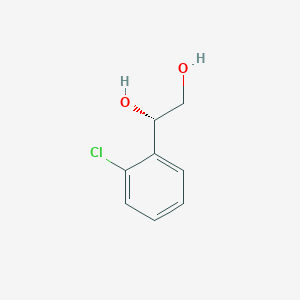
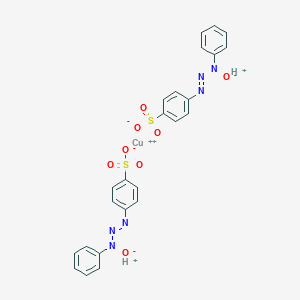
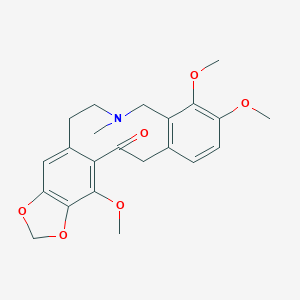

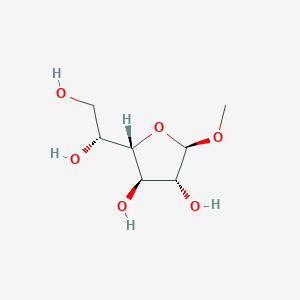


![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B161849.png)
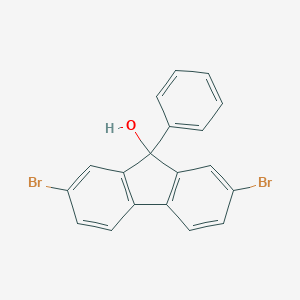
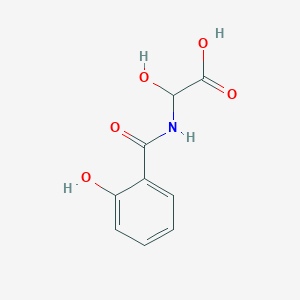

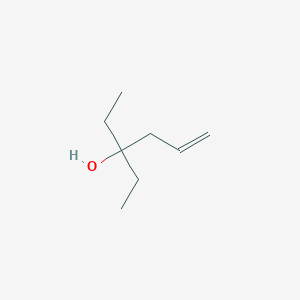
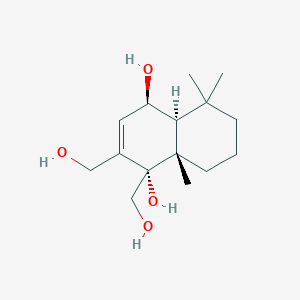
![2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine](/img/structure/B161861.png)
